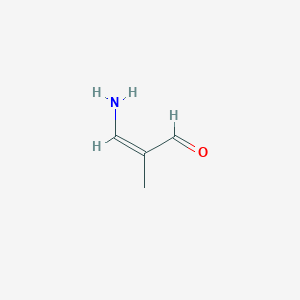

3-Amino-2-methylacrylaldehyde

描述

Contextual Significance of α,β-Unsaturated Aldehydes with Amine Functionalities in Organic Synthesis

α,β-Unsaturated aldehydes that possess an amine group, known as β-enaminones or β-amino acroleins, are a highly important class of compounds in organic synthesis. ijcce.ac.ir Unlike simple enamines, which can be unstable and prone to hydrolysis, the conjugation of the enamine nitrogen with the carbonyl group significantly stabilizes the molecule, allowing for easier isolation and handling. nih.gov This stability does not render them unreactive; instead, it endows them with a unique and ambident electrophilic/nucleophilic character.

The primary significance of these compounds lies in their versatility as synthetic intermediates. ijcce.ac.ir The conjugated system offers multiple reactive sites, enabling them to participate in a wide array of chemical transformations. They are particularly valuable in the construction of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and natural products. ijpcbs.comresearchgate.net The addition of nucleophiles to the conjugated system is a key reaction, with primary amines often adding to the carbonyl group (1,2-addition) to form α,β-unsaturated imines, or to the β-carbon (1,4-conjugate addition). researchgate.net This reactivity allows for the controlled introduction of various functional groups and the construction of complex molecular scaffolds.

Historical Trajectories in the Synthesis and Reactivity Exploration of 3-Amino-2-methylacrylaldehyde

While a definitive first synthesis of this compound is not prominently documented in readily accessible historical reviews, its development is intrinsically linked to the broader history of enaminone synthesis. The fundamental reactions that enable the formation of such structures have been known for nearly a century. The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, provides a classic method for the formylation of activated substrates, a key step in creating functionalized aldehydes. wikipedia.orgnumberanalytics.com This reaction involves an electrophilic substitution using a chloroiminium ion (the Vilsmeier reagent), which can transform activated methylenes or other nucleophiles into structures analogous to 3-aminoacrylaldehydes. ijpcbs.comwikipedia.org

Another foundational method for enaminone synthesis is the condensation of 1,3-dicarbonyl compounds (or their equivalents) with ammonia (B1221849) or primary amines. ijcce.ac.ir This approach has been refined over decades to improve yields and selectivity. By the latter half of the 20th century, the utility of related structures as synthetic intermediates was clearly recognized. For instance, a 1984 patent describes the use of 3-amino-2-benzoyl-acrylic acid derivatives as valuable intermediates for synthesizing antibacterial drugs, highlighting the established importance of this chemical class in medicinal chemistry research. google.com These historical methods laid the groundwork for the eventual synthesis and exploration of more specific reagents like this compound.

Overview of Contemporary Research Domains Pertaining to this compound

In modern synthetic chemistry, this compound is primarily valued as a versatile synthon for building complex molecular architectures, particularly heterocyclic systems. Its bifunctional nature allows it to react with a wide range of reagents to form diverse cyclic structures.

A major area of application is the synthesis of substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. scirp.org The enamine and aldehyde moieties can react in a concerted or stepwise fashion with compounds containing active methylene (B1212753) groups, amidines, or guanidines to construct these important heterocyclic cores. These cores are prevalent in a vast number of biologically active compounds. For example, the 3-amino-1,2,4-triazole scaffold, accessible from related precursors, is a subject of investigation for potential anticancer compounds. nih.gov

Furthermore, this compound serves as a building block in the synthesis of more elaborate molecules for medicinal chemistry and materials science. nih.govbeilstein-archives.org Its ability to introduce a three-carbon chain with reactive handles at both ends makes it a useful component in multi-step total synthesis projects. Research continues to explore its reactivity in cycloaddition reactions and as a precursor for ligands in coordination chemistry. The development of novel synthetic methods, including photocatalytic approaches for enaminone synthesis, demonstrates the ongoing interest in this compound class for creating structurally diverse molecular libraries with potential applications in drug discovery and beyond. beilstein-archives.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

(E)-3-amino-2-methylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(2-5)3-6/h2-3H,5H2,1H3/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZAAXHZEMTBOV-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\N)/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Amino 2 Methylacrylaldehyde and Its Precursors

Chemo- and Regioselective Synthesis Strategies for 3-Amino-2-methylacrylaldehyde

The selective introduction of functional groups at specific positions within a molecule is a key challenge in organic synthesis. For this compound, this involves the precise placement of the amino and methyl groups on the acrylaldehyde backbone.

Multi-Step Approaches to the Formation of the Amino Acrylaldehyde Scaffold

Multi-step synthesis provides a logical pathway for constructing complex molecules from simpler, readily available starting materials. littleflowercollege.edu.in The design of such a synthetic route begins with identifying the target molecule and working backward to known starting compounds. littleflowercollege.edu.insavemyexams.com This process often involves a series of reactions that introduce or modify functional groups in a stepwise manner. littleflowercollege.edu.in

For the synthesis of this compound, a common multi-step approach involves the Vilsmeier-Haack reaction. This reaction utilizes a phosphoryl chloride-dimethylformamide (DMF) reagent to formylate an activated substrate. One documented synthesis of (Z)-3-(dimethylamino)-2-methylacrylaldehyde involves the reaction of 1,1-diethoxypropane with N,N-dimethylformamide in the presence of phosphoryl chloride. lookchem.com Another variation uses ethyl 1-propenyl ether and N,N-dimethylformamide with potassium carbonate and phosphoryl chloride. lookchem.com These methods highlight the utility of multi-step sequences in constructing the core structure of this compound.

A key consideration in multi-step synthesis is the order of reactions, as this can significantly impact the regiochemistry of the final product, especially in aromatic systems. libretexts.org While not aromatic, the principles of directing groups can be conceptually applied to the synthesis of substituted acrylaldehydes.

Convergent and Divergent Synthetic Pathways to this compound

A convergent approach to a related α,β-unsaturated aldehyde, (E)-3-iodo-2-methylacrylaldehyde, was utilized in the synthesis of (+)-TMC-151C. researchgate.net This intermediate was then used in a titanium tetrachloride-mediated vinylogous Mukaiyama aldol (B89426) condensation. researchgate.netresearchgate.net This highlights how a convergent strategy can be employed to create complex precursors that can then be used to build larger molecules.

Divergent synthesis has been demonstrated in the creation of dendrimers based on melamine, where a core structure is sequentially reacted to build up generations of the molecule. cmu.edu A similar divergent approach could theoretically be applied to a core acrylaldehyde structure to generate a variety of substituted derivatives. For instance, the reaction of acylethynylpyrroles with malononitrile (B47326) can lead to different products depending on the substituents on the pyrrole (B145914) ring, demonstrating a substituent-dependent divergent synthesis. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. purkh.com Key principles include the use of renewable feedstocks, minimizing waste, and employing catalytic reactions. purkh.com The synthesis of 3-amino-2-methylquinazolin-4(3H)-one derivatives, which are structurally related to this compound, has been achieved using an efficient tandem microwave-assisted green process. mdpi.com This method utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com

The use of deep eutectic solvents, which are biodegradable and have low toxicity, has also been explored as a green alternative to volatile organic solvents in the synthesis of quinazolinone derivatives. researchgate.net Furthermore, the development of catalytic systems that can be recycled and reused is a key aspect of sustainable chemistry. rsc.org For example, pyridine-2-carboxylic acid has been used as a recyclable catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a water-ethanol mixture. rsc.org

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by providing more efficient and selective reaction pathways. purkh.com Both transition metal catalysis and organocatalysis have been employed in the synthesis of complex molecules, including precursors and analogues of this compound.

Transition Metal-Mediated Transformations in the Formation of this compound

Transition metal catalysts, such as those based on palladium, rhodium, and copper, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. purkh.comsemanticscholar.org These catalysts facilitate a wide range of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. purkh.commdpi.comdiva-portal.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have become indispensable in organic synthesis. purkh.commdpi.com For instance, the synthesis of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde can be achieved through transition metal-catalyzed cross-coupling reactions. smolecule.com The Saegusa oxidation, which can be performed with very low loadings of a palladium catalyst, is another example of a transition metal-catalyzed reaction used to synthesize α,β-unsaturated aldehydes. lookchem.com

Rhodium catalysts have been used in the synthesis of organosulfur compounds and in reductive hydroformylation reactions. semanticscholar.org A combination of a chiral aldehyde and a transition metal has been used for the enantioselective α-allylic alkylation of amino acid esters, demonstrating the power of combining different catalytic systems. nih.gov

Organocatalytic Approaches to this compound and its Analogues

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. nih.gov Organocatalysts are often more stable, less toxic, and less expensive than their transition metal counterparts. mdpi.com

Proline and its derivatives are well-known organocatalysts for various asymmetric transformations, including aldol and Mannich reactions. nih.gov The immobilization of organocatalysts on solid supports is an active area of research, as it facilitates catalyst recovery and reuse, a key principle of green chemistry. nih.govmdpi.com

Elucidating the Chemical Reactivity and Transformation Mechanisms of 3 Amino 2 Methylacrylaldehyde

Nucleophilic and Electrophilic Reactivity Profiles of 3-Amino-2-methylacrylaldehyde

The electronic character of this compound allows it to react as both a nucleophile and an electrophile. The presence of the amino group, a strong electron-donating group, enriches the π-system of the α,β-unsaturated aldehyde, influencing its reactivity. This electron-donating effect enhances the nucleophilicity of the β-carbon, making it susceptible to attack by electrophiles. Conversely, the aldehyde group, being electron-withdrawing, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The amino group itself is a primary nucleophilic site, capable of reacting with various electrophiles. For instance, under acidic conditions, the nitrogen atom can be protonated to form an ammonium (B1175870) salt. chembk.com This dual reactivity is a key feature of the molecule, allowing it to participate in a wide array of chemical transformations. The steric hindrance provided by the methyl group at the α-position can also influence the regioselectivity of certain reactions.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound, with its conjugated π-system, can participate in various cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks.

Pericyclic Reactions and Heterocycle Formation via this compound

Pericyclic reactions, which proceed through a cyclic transition state, are a key class of transformations for this compound. msu.edu These reactions are often highly stereospecific and can be initiated thermally or photochemically. unina.itlibretexts.org The conjugated diene-like system of this compound can react with various dienophiles in Diels-Alder type reactions to form six-membered rings.

Furthermore, the presence of both an amine and an aldehyde group allows for intramolecular cyclizations and reactions with external reagents to form a variety of heterocycles. For example, condensation reactions with reagents like guanidine (B92328) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives. thieme-connect.de The specific reaction pathway and resulting product are often dependent on the reaction conditions and the nature of the reacting partner.

Formal [2+2] and [4+2] Cycloadditions

This compound is a candidate for participating in both [2+2] and [4+2] cycloaddition reactions. The α,β-unsaturated aldehyde moiety can act as a 4π component in [4+2] cycloadditions, commonly known as Diels-Alder reactions, with suitable dienophiles. libretexts.org The dienophile attacks the diene system, leading to the formation of a six-membered ring.

While less common for simple alkenes under thermal conditions, photochemical [2+2] cycloadditions can occur between the C=C bond of the acrylaldehyde and another alkene, forming a cyclobutane (B1203170) ring. libretexts.org Additionally, the molecule can undergo [3+2] cycloadditions with 1,3-dipoles, such as nitrones or azides, to furnish five-membered heterocyclic rings. mdpi.comarxiv.org These reactions provide a direct route to complex molecular architectures from a relatively simple starting material.

Condensation Reactions and Imine/Enamine Formation with this compound

Condensation reactions are a cornerstone of the reactivity of this compound. The aldehyde functionality readily reacts with primary amines to form imines (also known as Schiff bases), and with secondary amines to yield enamines. orgoreview.comlibretexts.orgmasterorganicchemistry.comunizin.org These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The intramolecular nature of this compound, possessing a primary amine, can lead to self-condensation or polymerization under certain conditions. The formation of imines and enamines is a reversible process, and the equilibrium can be controlled by the reaction conditions, such as pH and the removal of water. libretexts.orgunizin.org The rate of these reactions is pH-dependent, with an optimal pH typically between 4 and 5. libretexts.orgunizin.org

| Reagent Type | Product | General Reaction |

| Primary Amine (R-NH₂) | Imine | C=O + R-NH₂ ⇌ C=N-R + H₂O |

| Secondary Amine (R₂NH) | Enamine | C=O + R₂NH ⇌ C=C-NR₂ + H₂O |

Advanced Oxidation and Reduction Chemistry of this compound

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for the oxidation. The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions, particularly at the amino group or the double bond.

For the reduction of the aldehyde, selective reducing agents are required to avoid the reduction of the carbon-carbon double bond. Sodium borohydride (B1222165) (NaBH₄) is a common choice for the reduction of aldehydes in the presence of alkenes. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the double bond.

Radical Reactions and Polymerization Chemistry Involving this compound

The α,β-unsaturated system in this compound makes it susceptible to radical reactions. Radical additions to the double bond can be initiated by radical initiators like AIBN (Azobisisobutyronitrile). libretexts.org These reactions can be used to introduce a variety of functional groups at the β-position.

Synthesis and Exploration of Advanced Derivatives and Analogues of 3 Amino 2 Methylacrylaldehyde

Design and Synthesis of Structurally Modified 3-Amino-2-methylacrylaldehyde Analogues

The synthesis of this compound and its analogues often leverages the principles of olefination and condensation reactions, starting from readily available precursors. A primary route involves the Mannich-type reaction or aldol (B89426) condensation, where formaldehyde (B43269) and propionaldehyde (B47417) are condensed in the presence of a secondary amine catalyst. mdpi.com This method is adaptable for producing structurally modified analogues by substituting the initial aldehyde components. For instance, replacing propionaldehyde with other aldehydes can introduce various substituents at the C2 position of the acrolein backbone.

Another significant strategy involves the modification of more complex starting materials. For example, the synthesis of 3-amino-2-chloroacrolein, an analogue with a halogen substituent, has been achieved starting from mucochloric acid. google.com This multi-step process involves reaction with an aniline (B41778) derivative, followed by hydrolysis and amination to yield the final product. google.com This approach highlights the potential for introducing a range of functional groups onto the alkene backbone through the careful selection of starting materials.

The Vilsmeier-Haack reaction also presents a viable pathway for synthesizing β-aminoacroleins. This reaction typically involves the formylation of an activated substrate using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). By choosing appropriately substituted starting materials, a variety of analogues can be accessed.

These synthetic strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in various applications.

Table 1: Synthesis of this compound Analogues

| Starting Materials | Reagents/Conditions | Analogue Produced | Reference |

|---|---|---|---|

| Propionaldehyde, Formaldehyde | Dibutylamine acetate, 95-110°C | 2-Methylacrylaldehyde (Methacrolein) | mdpi.comgoogle.com |

| Mucochloric acid, p-methylaniline | 1. THF; 2. Organic acid (hydrolysis); 3. Ammonia (B1221849) water | 3-Amino-2-chloroacrolein | google.com |

Note: This table includes the synthesis of precursors and closely related analogues to illustrate the synthetic methodologies.

Functionalization Strategies on the Amino Moiety of this compound

The primary amino group of this compound is a key site for functionalization, offering a gateway to a diverse range of derivatives. As a nucleophile, it readily participates in reactions such as N-alkylation and N-acylation. Alkylation can introduce various alkyl or aryl groups, modifying the steric and electronic properties of the molecule. nih.gov Acylation, typically performed with acyl chlorides or anhydrides, yields the corresponding amides, which can serve as important intermediates or final products with altered chemical properties.

The amino group can also be used as a handle for constructing heterocyclic systems. Condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyridines, pyrimidines, or other nitrogen-containing rings. These reactions often proceed through an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration.

Furthermore, the amino group can be displaced by other nucleophiles. In the presence of species like o-aminophenol or o-aminothiophenol, the amino moiety can be substituted, leading to new enaminone derivatives. researchgate.net This substitution reaction typically involves an initial addition of the incoming nucleophile to the electron-deficient double bond, followed by the elimination of the original amino group. researchgate.net

Table 2: Representative N-Functionalization Reactions on Aminoacrolein Systems

| Substrate Type | Reagent | Reaction Type | Product Type |

|---|---|---|---|

| Enaminone | Alkyl Halide | N-Alkylation | N-Alkyl Enaminone |

| Enaminone | Acyl Chloride | N-Acylation | N-Acyl Enaminone (Amide) |

| Enaminone | o-Aminophenol | Nucleophilic Substitution | (E)-3-((2-hydroxyphenyl)amino)acrylaldehyde derivative |

Aldehyde Group Derivatization and Subsequent Transformations

The aldehyde functionality of this compound is a versatile reaction center, susceptible to a wide array of chemical transformations. Standard aldehyde reactions can be applied to generate a host of derivatives.

Condensation with primary amines or related reagents of the Y-NH₂ type (e.g., hydroxylamine, hydrazine, semicarbazide) leads to the formation of imines (Schiff bases), oximes, hydrazones, and semicarbazones, respectively. libretexts.orgmsu.edu These reactions are typically acid-catalyzed and involve the elimination of water. libretexts.org The formation of these C=N double bonds significantly alters the molecule's structure and reactivity.

The aldehyde group can undergo nucleophilic addition with reagents like hydrogen cyanide to form cyanohydrins. masterorganicchemistry.com This reaction adds a new carbon atom and introduces both a hydroxyl and a nitrile group, which can be further hydrolyzed to α-hydroxy acids.

Reduction of the aldehyde is readily achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding the corresponding primary alcohol, 3-amino-2-methyl-2-propen-1-ol. msu.edu Conversely, oxidation can convert the aldehyde to a carboxylic acid, although care must be taken to avoid side reactions involving the enamine system.

Knoevenagel condensation with CH-acidic compounds, such as malononitrile (B47326) or cyanoacetic esters, provides a route to extend the carbon chain and form new butadiene derivatives. wikipedia.org This reaction is fundamental for the synthesis of more complex molecules, including precursors for nicotinic acid derivatives. wikipedia.org

Table 3: Derivatization of the Aldehyde Group

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Schiff Base |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Hydrazone |

| Reduction | Sodium Borohydride (NaBH₄) | Allylic Alcohol |

| Knoevenagel Condensation | Malononitrile | Butadiene Derivative |

Regioselective Functionalization of the Alkene Moiety of this compound

The conjugated π-system of this compound allows for regioselective reactions at the alkene moiety. The electron-donating amino group and the electron-withdrawing aldehyde group create a polarized double bond, making the β-carbon (C3) electrophilic and susceptible to nucleophilic attack (Michael addition). However, the enamine character also allows the α-carbon (C2) to act as a nucleophile after deprotonation.

Cycloaddition reactions are a powerful tool for functionalizing the double bond. As a 2π component, the alkene can participate in [3+2] dipolar cycloadditions with 1,3-dipoles such as azides or nitrones to form five-membered heterocyclic rings. uchicago.edubeilstein-journals.org These reactions can offer high regioselectivity, dictated by the electronic and steric properties of both the enal and the dipole. The alkene can also act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions), although its reactivity is influenced by the substituents.

Michael addition of nucleophiles to the β-carbon is another key transformation. This conjugate addition can be used to introduce a wide range of substituents. For instance, the reaction of enaminones with Michael donors in the presence of a copper catalyst can lead to the formation of new C-C bonds with high regioselectivity. thieme-connect.com

Stereoselective Synthesis of Chiral Derivatives of this compound

Introducing chirality into the derivatives of this compound can be achieved through several asymmetric synthesis strategies. One of the most effective approaches is the use of chiral auxiliaries. A chiral auxiliary, such as pseudoephedrine or a trans-2-phenylcyclohexanol derivative, can be temporarily attached to the molecule, typically by forming an amide with a related carboxylic acid precursor or an enamine with the aldehyde. wikipedia.org This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved to reveal the enantiomerically enriched product.

Another powerful method is transition metal-catalyzed asymmetric hydrogenation of the C=C double bond. acs.org Chiral phosphine (B1218219) ligands coordinated to metals like rhodium, iridium, or palladium can create a chiral environment, leading to the highly enantioselective reduction of the alkene and the formation of a chiral β-amino aldehyde. acs.org

Furthermore, chiral derivatives can be synthesized from the chiral pool. By starting with a naturally occurring chiral molecule, such as an amino acid, the inherent stereochemistry can be transferred to the final product. nih.govnih.gov For example, a β-amino acid could be converted into a chiral amino-ynone, which then undergoes cyclization to form a chiral cyclic enaminone. nih.govnih.gov

Organocatalysis also offers a metal-free approach to stereoselective synthesis. Chiral aldehydes, for instance, can catalyze the asymmetric α-functionalization of N-unprotected amino esters through imine activation, a principle that can be adapted for creating chiral derivatives of this compound. nih.gov

Table 4: Strategies for Stereoselective Synthesis

| Strategy | Description | Example Catalyst/Auxiliary | Resulting Chirality |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective reaction. | (R,R)- or (S,S)-Pseudoephedrine | Controlled by the auxiliary's stereochemistry. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a stereocenter. | [Rh(COD)Cl]₂ with a chiral phosphine ligand | Enantioselective reduction or addition. |

| Chiral Pool Synthesis | Use of a readily available enantiopure natural product as a starting material. | β-Amino acids | Chirality transferred from the starting material. |

Advanced Spectroscopic and Structural Characterization of 3 Amino 2 Methylacrylaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Amino-2-methylacrylaldehyde in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide a complete picture of the molecule's constitution and spatial arrangement. mdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the vinyl proton, the amino protons, and the methyl group protons. The chemical shift of the vinyl proton, in particular, is sensitive to the electronic environment and the stereochemistry of the double bond (E/Z isomerism). The coupling constant between the vinyl proton and the aldehyde proton can also provide stereochemical information.

Two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the through-space proximity of protons, which allows for the definitive assignment of the double bond geometry. mdpi.comresearchgate.net For instance, a NOE correlation between the vinyl proton and the methyl protons would indicate a specific isomer. Furthermore, NMR is used to study the conformational equilibrium, such as the rotation around the C-C and C-N single bonds, which is influenced by solvent and temperature. auremn.org.brdoi.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-3-Amino-2-methylacrylaldehyde Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CHO | ¹H | 9.0 - 9.5 | Singlet (or Doublet) |

| C=CH-N | ¹H | 6.5 - 7.5 | Singlet (or Doublet) |

| NH₂ | ¹H | 4.0 - 6.0 (broad) | Broad Singlet |

| CH₃ | ¹H | 1.8 - 2.2 | Singlet |

| CHO | ¹³C | 190 - 195 | N/A |

| C=CH-N | ¹³C | 150 - 160 | N/A |

| C-CH₃ | ¹³C | 100 - 110 | N/A |

| CH₃ | ¹³C | 10 - 15 | N/A |

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Molecular Weight Determination

Advanced mass spectrometry (MS) techniques are vital for determining the exact molecular weight of this compound and for probing its fragmentation pathways, which can offer structural confirmation. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the elemental formula. unito.it The molecular formula of this compound is C₄H₇NO, with a calculated monoisotopic mass of 85.0528 Da. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments, utilizing techniques like collision-induced dissociation (CID), are employed to study the fragmentation of the protonated molecule [M+H]⁺. unito.it The fragmentation patterns are characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as carbon monoxide (CO), ammonia (B1221849) (NH₃), or water (H₂O), as well as cleavage of the carbon-carbon bonds within the propenal backbone. physchemres.org Analyzing these fragments helps to piece together the molecular structure and can be used to distinguish it from isomers. unito.itnih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Possible Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | C₄H₈NO⁺ | 86.0600 | - |

| [M+H-NH₃]⁺ | C₄H₅O⁺ | 69.0335 | NH₃ |

| [M+H-CO]⁺ | C₃H₈N⁺ | 58.0651 | CO |

| [M+H-H₂O]⁺ | C₄H₆N⁺ | 68.0495 | H₂O |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the molecule's conformation and configuration. For this compound or its crystalline derivatives, a single-crystal X-ray diffraction study would confirm the planarity of the conjugated system and establish the E/Z stereochemistry of the double bond.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the amino and carbonyl groups. These interactions are crucial for understanding the physical properties of the solid material. In the case of a chiral derivative, this method can also be used to determine the absolute configuration. The crystal structure of a similar push-pull olefin, methyl 3-amino-2-cyanoacrylate, has been reported, revealing a planar geometry and specific intermolecular hydrogen bonding networks that establish the crystal packing. researchgate.net

Table 3: Representative Crystallographic Data for a Push-Pull Alkene Derivative Data based on a similar structure, methyl 3-amino-2-cyanoacrylate. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0 - 8.0 |

| b (Å) | 8.0 - 9.0 |

| c (Å) | 9.0 - 10.0 |

| β (°) | 100 - 110 |

| Volume (ų) | 600 - 700 |

| Z | 4 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Complex Environments

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a rapid and powerful technique for identifying the functional groups present in a molecule. nih.govmdpi.com These two techniques are complementary and provide a vibrational fingerprint of the compound. cardiff.ac.uk For this compound, the spectra would be dominated by absorptions corresponding to the N-H, C=O, C=C, and C-H bonds.

The IR spectrum would likely show a strong, sharp absorption for the C=O stretch of the aldehyde and one or two bands for the N-H stretching of the primary amine. The C=C stretching vibration would also be present, though its intensity can vary. The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to various bending and stretching vibrations, which are unique to the molecule. libretexts.org Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for observing the C=C double bond stretch. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | Medium |

| C-H (Aldehyde) | Stretch | 2700 - 2850 | Medium |

| C=O (Aldehyde) | Stretch | 1670 - 1700 | Strong |

| C=C (Alkene) | Stretch | 1620 - 1680 | Medium-Variable |

| N-H (Amine) | Bend | 1580 - 1650 | Medium |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties.

However, if a chiral center were introduced into the molecule to form a derivative—for example, through a reaction involving a chiral amine or the stereospecific reduction of the aldehyde—chiroptical spectroscopy would become a critical tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral chromophore. For a chiral derivative of this compound, the conjugated enal system would act as a chromophore, and its CD spectrum would be highly sensitive to the stereochemistry of the nearby chiral center. This technique would be invaluable for determining the enantiomeric purity and, often through comparison with theoretical calculations, the absolute configuration of such chiral derivatives. unito.it

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch this compound possesses a conjugated system where the nitrogen lone pair, the C=C double bond, and the C=O double bond are in conjugation. This extended π-system is a chromophore that absorbs light in the UV region.

Two primary electronic transitions are expected for this molecule. The first is an intense π → π* transition, corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov Due to the extended conjugation and the "push-pull" nature (electron-donating NH₂ group and electron-withdrawing CHO group), this transition is expected to occur at a relatively long wavelength (λmax). A second, much weaker, n → π* transition is also possible, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. uzh.ch The position and intensity of these absorption bands are sensitive to the solvent polarity.

Table 5: Expected Electronic Transitions for this compound

| Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Description |

|---|---|---|---|

| π → π | 250 - 350 | > 10,000 | High-intensity transition due to the conjugated system. |

| n → π | 300 - 400 | < 100 | Low-intensity transition involving carbonyl oxygen lone pair. |

Computational and Theoretical Studies of 3 Amino 2 Methylacrylaldehyde

Quantum Chemical Calculations on Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 3-Amino-2-methylacrylaldehyde. rsc.org These methods solve quantum mechanical equations to map the electron distribution within the molecule, yielding a wealth of information about its structure and potential chemical behavior. mdpi.com

The molecule, a type of enaminone, possesses a conjugated system (N–C=C–C=O) where the nitrogen atom's lone pair of electrons delocalizes across the π-system. mdpi.com This delocalization is central to its stability and reactivity. DFT calculations can precisely model this electronic structure, including the formation of a stable six-membered ring via an intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.comschrodinger.com The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A smaller gap generally signifies higher reactivity, as less energy is required for electronic excitation. irjweb.comnih.gov

Other global reactivity descriptors can also be computed to provide a more nuanced understanding of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and softness (σ), which help predict how the molecule will interact with other chemical species. mdpi.com The molecular electrostatic potential (MEP) map is another valuable tool, which visually represents the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. rsc.org

Table 1: Illustrative Quantum Chemical Descriptors for a Model Enaminone System This table presents typical data obtained from DFT calculations on enaminone structures, which are analogous to this compound. The values illustrate how electronic properties can be quantified. mdpi.com

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.7 to -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.6 to -2.4 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~3.8 to 4.1 |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~1.9 to 2.05 |

| Electronegativity (χ) | Tendency to attract electrons | ~3.9 to 4.15 |

Note: Data is illustrative and based on calculations for related enaminone systems. mdpi.com

Molecular Dynamics Simulations of this compound in Solution and Condensed Phases

While quantum mechanics provides a static picture of an isolated molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in a solvent or condensed phase. researchgate.net MD simulations solve classical equations of motion for every atom in a system, which includes the solute (this compound) and a large number of solvent molecules (e.g., water). researchgate.net

These simulations are crucial for understanding solvation effects, which can significantly influence the molecule's conformation and reactivity. nih.gov For this compound, MD simulations can reveal the stability of its intramolecular hydrogen bond in a protic solvent like water, and map the organization of solvent molecules around its polar and nonpolar regions. researchgate.net

Key insights from MD simulations include:

Conformational Dynamics: Tracking how the molecule's shape and bond angles fluctuate over time. This can identify the most stable conformations and the energy barriers between them.

Solvation Shell Structure: Analyzing the arrangement and orientation of solvent molecules around the solute. This helps to understand how the solvent stabilizes or destabilizes different parts of the molecule.

Hydrogen Bonding: Quantifying the lifetime and geometry of both intramolecular and intermolecular hydrogen bonds. For instance, simulations can show the competition between the internal N-H···O=C hydrogen bond and hydrogen bonding with surrounding water molecules.

Transport Properties: Calculating properties like the diffusion coefficient, which describes how the molecule moves through the solvent.

MD simulations are essential for bridging the gap between theoretical calculations on single molecules and experimental observations in solution, providing a more realistic model of the compound's behavior in a chemical or biological environment. researchgate.netrsc.org

Reaction Mechanism Predictions and Transition State Analysis for this compound Transformations

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions involving this compound. nih.gov Using DFT, researchers can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate. nih.gov

For this compound, a key transformation to study is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. acs.org Computational studies can:

Model Reaction Pathways: Compare different possible mechanisms. For example, in its reaction with another amine, does the reaction proceed via a direct Michael addition-elimination, or through the formation of an imine intermediate? nih.govacs.org

Locate and Characterize Transition States: By finding the saddle point on the potential energy surface, the exact geometry and energy of the transition state can be determined. This allows for the calculation of the activation energy barrier. nih.govrsc.org

Analyze Enantioselectivity: In reactions involving chiral catalysts, computations can determine the transition state structures leading to different stereoisomers. By comparing the energies of these competing transition states, the stereochemical outcome of the reaction can be predicted. nih.gov

Evaluate Catalytic Cycles: For catalyzed reactions, every step in the catalytic cycle can be modeled, from substrate binding to the catalyst, the chemical transformation itself, and finally product release, identifying the rate-determining step. nih.gov

These predictive capabilities are invaluable, allowing for the rationalization of experimental results and the a priori assessment of reaction feasibility before undertaking extensive laboratory work. nih.gov

Structure-Reactivity Relationship (SRR) Studies via Computational Methods

Structure-Reactivity Relationship (SRR) studies aim to create a quantitative link between a molecule's structure and its observed reactivity. researchgate.net Computational methods are ideally suited for this purpose, as they allow for systematic structural modifications and the calculation of corresponding changes in electronic properties and reactivity descriptors. rsc.org

For this compound, an SRR study would involve creating a virtual library of derivatives by changing substituents at various positions (e.g., on the nitrogen atom or the methyl group) and then performing quantum chemical calculations on each derivative.

The process typically involves:

Defining a Descriptor Set: Calculating a range of electronic and steric descriptors for each molecule in the virtual library. Electronic descriptors could include HOMO/LUMO energies, atomic charges, and molecular electrostatic potential (MESP) values. rsc.orgresearchgate.net

Correlating with Reactivity: Plotting these descriptors against a computed measure of reactivity, such as the activation energy for a model reaction (e.g., Michael addition).

Building a Predictive Model: Developing a mathematical model, often using linear regression or machine learning techniques, that can predict the reactivity of a new derivative based solely on its computed structural descriptors. mdpi.com

For instance, a study could show how introducing electron-donating or electron-withdrawing groups on the nitrogen atom affects the nucleophilicity of the enamine system. It has been shown that the nucleophilicity of enamines covers a vast range, and computational models can quantify how structural changes modulate this property. researchgate.net These SRR models provide deep mechanistic insight and serve as powerful predictive tools in chemical synthesis.

In Silico Design of Novel Catalysts for this compound Transformations

Building on the principles of reaction mechanism analysis and SRR, computational chemistry enables the in silico (computer-based) design and screening of new catalysts tailored for specific transformations of this compound. mdpi.comresearchgate.net This approach can dramatically accelerate the discovery of efficient and selective catalysts by prioritizing the most promising candidates for experimental synthesis and testing. marquette.edu

The workflow for designing a catalyst, for example, for an asymmetric Michael addition to this compound, would proceed as follows:

Library Generation: A virtual library of potential catalysts (e.g., derivatives of a known organocatalyst like proline or a thiourea) is constructed by systematically varying functional groups and stereocenters. marquette.edu

Computational Screening: A model reaction is chosen, and high-throughput computational screening is performed. This often involves using DFT to calculate the key transition state energies for the reaction of this compound with each catalyst in the library. nih.gov

Performance Evaluation: Catalysts are ranked based on predicted performance metrics, such as the activation energy (related to reaction rate) and the energy difference between transition states leading to different stereoisomers (related to enantioselectivity). rsc.org

Identification of Lead Candidates: The most promising catalysts—those predicted to be highly active and selective—are identified for synthesis and experimental validation. nih.govmarquette.edu

This computational approach allows for the exploration of a much wider chemical space than is feasible through experimentation alone and provides a rational basis for catalyst optimization, moving beyond trial-and-error methods. youtube.com

Applications of 3 Amino 2 Methylacrylaldehyde As a Versatile Building Block in Complex Chemical Synthesis

Role in the Total Synthesis of Natural Products (excluding those with human clinical relevance)

While 3-Amino-2-methylacrylaldehyde possesses the requisite functionality to serve as a versatile starting material in multi-step syntheses, specific examples of its application in the total synthesis of natural products (without clinical relevance) are not extensively documented in prominent literature. Its bifunctional nature, however, suggests significant potential. The conjugated system of the amine, alkene, and aldehyde groups allows for a range of reactions, including Michael additions, condensations, and cycloadditions. These reaction pathways are fundamental in assembling the complex carbon skeletons characteristic of many natural products. For instance, its structure is analogous to other building blocks used in the synthesis of alkaloids and polyketides, where the controlled introduction of nitrogen and oxygen functionalities is crucial.

Utilization in the Construction of Diverse Heterocyclic Ring Systems

A well-documented application of this compound is its use as a key component in the synthesis of heterocyclic compounds. Specifically, it serves as a synthon for building fused ring systems. A notable example is its reaction with dimedone (5,5-dimethylcyclohexane-1,3-dione) to form tetrahydroquinoline derivatives. epdf.pub

In this type of cyclocondensation reaction, this compound provides a three-carbon chain with an amino group, which is essential for the formation of the new heterocyclic ring fused to the cyclohexane (B81311) core of dimedone. epdf.pub This reaction highlights the utility of the compound in creating complex, annulated heterocycles, which are significant scaffolds in various areas of chemical research. epdf.pub

Table 1: Heterocyclic Synthesis via this compound

| Reactant 1 | Reactant 2 | Resulting Heterocyclic System | Reaction Type |

|---|

Precursor for Advanced Polymeric Materials and Supramolecular Structures

The molecular structure of this compound makes it a promising candidate for the development of advanced polymers and supramolecular assemblies. The presence of both a primary amine (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) allows for the formation of strong and directional intermolecular hydrogen bonds. This self-recognition capability is the basis for creating ordered supramolecular structures.

While specific polymers derived from this monomer are not widely reported, it could theoretically undergo polycondensation reactions. The reaction between the amine of one monomer and the aldehyde of another could lead to the formation of polyimines or related polymeric structures.

In supramolecular chemistry, the molecule could self-assemble into well-defined, non-covalent structures such as tapes, sheets, or helical arrangements. These assemblies are driven by the network of hydrogen bonds formed between individual molecules.

Table 2: Potential Polymeric and Supramolecular Structures

| Structure Type | Driving Intermolecular Force(s) | Potential Properties |

|---|---|---|

| Polyimines | Covalent Bonds | Thermally stable, potentially conductive |

| Supramolecular Tapes/Sheets | Hydrogen Bonding, π-π stacking | Anisotropic properties, film-forming |

Ligand and Complex Formation with Metal Centers (if applicable)

The amine and carbonyl oxygen atoms in this compound are positioned to act as a bidentate chelating ligand for metal ions. The nitrogen of the amino group and the oxygen of the aldehyde can coordinate simultaneously to a single metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

This coordination capability makes it a potential ligand for a wide range of transition metals and other metal centers. The formation of such complexes could be used to influence the reactivity of the organic framework, act as a catalyst, or generate materials with interesting magnetic or optical properties.

Table 3: Potential Metal Complex Formation

| Property | Description |

|---|---|

| Coordination Mode | Bidentate (N, O-chelation) |

| Potential Metal Ions | Cu(II), Ni(II), Zn(II), Pd(II), Pt(II) |

| Complex Geometry | Typically square planar or tetrahedral, depending on the metal center |

| Potential Applications | Homogeneous catalysis, building block for metal-organic frameworks (MOFs) |

Applications in Material Science and Nano-Chemistry (excluding direct therapeutic materials)

The potential of this compound to form polymers and self-assemble into ordered supramolecular structures provides a direct link to its applications in material science and nano-chemistry. The ability to create ordered structures from the bottom-up is a core principle of nanotechnology.

The controlled self-assembly of this molecule could be exploited to create nanomaterials such as nanofibers, nanotubes, or monomolecularly thin films on surfaces. These materials could possess unique electronic or optical properties arising from the collective behavior of the assembled molecules. Furthermore, its use in creating polymers and resins points towards applications in specialty materials.

Table 4: Potential Applications in Material Science and Nano-Chemistry

| Application Area | Description | Underlying Principle |

|---|---|---|

| Functional Thin Films | Creation of ordered molecular layers on a substrate. | Supramolecular self-assembly via hydrogen bonding. |

| Nanostructured Materials | Formation of nanofibers or porous networks. | Polymerization or controlled self-assembly. |

| Sensory Materials | Materials that change properties upon binding to an analyte. | Interaction with metal complexes or disruption of supramolecular order. |

Future Research Directions and Emerging Paradigms in 3 Amino 2 Methylacrylaldehyde Chemistry

Development of Novel Asymmetric Synthetic Approaches for 3-Amino-2-methylacrylaldehyde and its Derivatives

The synthesis of chiral molecules is a pivotal challenge in organic chemistry, with significant implications for pharmaceuticals and materials science. While methods for producing this compound exist, the development of asymmetric routes to its derivatives remains a fertile area for research. Future approaches will likely focus on enantioselective methods that can introduce chirality and expand the molecular complexity of the products.

Key strategies could involve:

Organocatalysis: Chiral amines or phosphoric acids could be employed to catalyze the asymmetric functionalization of the enamine moiety or to activate the aldehyde for stereoselective additions.

Transition Metal Catalysis: Chiral transition metal complexes, such as those based on nickel, rhodium, or palladium, could enable a wide range of asymmetric transformations. nih.govcaltech.edubeilstein-journals.org Nickel(II) complexes, for instance, have been successfully used in the asymmetric synthesis of non-canonical amino acids and could be adapted for derivatives of this compound. nih.govbeilstein-journals.orgresearchgate.net

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective approach to asymmetric synthesis. Engineered enzymes could be designed to recognize and transform this compound or its precursors with high enantioselectivity.

| Asymmetric Approach | Potential Catalyst/Reagent | Target Transformation | Anticipated Advantages |

|---|---|---|---|

| Organocatalysis | Chiral Proline Derivatives | Asymmetric Michael Addition | Metal-free, mild conditions |

| Transition Metal Catalysis | Chiral Ni(II) Schiff Base Complexes | Asymmetric Alkylation | High diastereoselectivity and enantioselectivity beilstein-journals.orgresearchgate.net |

| Biocatalysis | Engineered Transaminases | Asymmetric Amination of a Precursor | High enantiomeric excess, environmentally benign |

Exploration of Photoredox and Electrochemistry in this compound Transformations

Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions by harnessing the power of light or electricity to generate reactive intermediates. ethz.chbeilstein-journals.org The application of these techniques to this compound chemistry is a promising and largely unexplored frontier.

Photoredox Catalysis: The enamine moiety of this compound is a good electron donor and could be engaged in photoredox cycles. Upon single-electron oxidation, a radical cation intermediate would be formed, opening up pathways for cycloadditions, cross-couplings, and C-H functionalization reactions. nih.gov For example, visible-light-mediated photoredox catalysis has been used to promote [4+2] cycloadditions of electron-rich dienes, a transformation that could be applicable to derivatives of this compound. ethz.ch

Electrochemistry: Electrochemical methods offer a reagent-free way to generate reactive species. The oxidation or reduction of this compound at an electrode could provide access to radical ions and other intermediates, leading to new dimerization, polymerization, or functionalization reactions. The electrochemical behavior of related compounds, such as iron(III) complexes with 3-amino-2-pyrazinecarboxylate, has been studied, revealing reversible redox processes that could be analogous to the potential electrochemical behavior of this compound derivatives. mdpi.com

| Technique | Potential Reaction | Key Intermediate | Potential Products |

|---|---|---|---|

| Photoredox Catalysis | [3+2] Cycloaddition | Radical Cation | Pyrrolidine Derivatives rsc.org |

| Electrochemistry | Electrosynthesis of Heterocycles | Radical Anion/Cation | Pyridines, Pyrroles |

Integration with Flow Chemistry and Automated Synthesis Platforms for this compound Production and Derivatization

Flow chemistry and automated synthesis are transforming the way chemicals are manufactured, offering advantages in terms of safety, efficiency, and scalability. rsc.org The integration of these technologies into the production and derivatization of this compound could enable rapid access to a wide range of compounds for screening and development.

Continuous Flow Synthesis: The synthesis of this compound could be adapted to a continuous flow process, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This could lead to higher yields, improved purity, and safer handling of reactive intermediates. Flow chemistry has been successfully applied to the synthesis of various building blocks, including 2,6-dideoxy and 3-amino-2,3,6-trideoxy monosaccharides, demonstrating the potential for complex multistep sequences in a continuous manner. nih.gov

Automated Derivatization: An automated synthesis platform could be used to rapidly generate a library of this compound derivatives by reacting the parent molecule with a diverse set of building blocks in a parallel fashion. This high-throughput approach would accelerate the discovery of new compounds with interesting biological or material properties.

Advanced Spectroscopic Characterization Under Reaction Conditions

Understanding reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions can provide invaluable mechanistic insights.

Operando Spectroscopy: Techniques such as operando NMR, IR, and Raman spectroscopy could be used to study the reactions of this compound as they occur. This would allow for the direct observation of reactive intermediates, the determination of reaction kinetics, and the elucidation of complex reaction networks.

High-Resolution Mass Spectrometry (HRMS): HRMS can be coupled with reaction monitoring to identify and characterize transient species and products in real-time. rsc.org

Computational Predictions for Unexplored Reactivity Pathways and New Chemical Entities

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reactivity. Density Functional Theory (DFT) and other computational methods can be used to explore the chemistry of this compound in silico.

Reactivity Mapping: Computational models can be used to predict the most likely sites of reaction on the this compound scaffold under different conditions. This can guide the design of new experiments and the discovery of novel reactivity.

Virtual Screening: Computational methods can be used to design and evaluate new derivatives of this compound with desired properties, such as binding affinity to a biological target or specific electronic properties for materials applications. For analogous compounds, DFT calculations have been suggested to model nucleophilic attack and simulate solvent effects.

| Computational Method | Area of Investigation | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state energies, reaction pathways |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformers, solvent effects |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis | Binding modes, catalytic mechanism |

Potential Role in Prebiotic Chemistry and the Origin of Life Scenarios

The origin of life is one of the most fundamental questions in science. It is hypothesized that life arose from a complex mixture of organic molecules on the early Earth. Simple, reactive molecules containing the essential elements of life (carbon, hydrogen, nitrogen, oxygen) are of particular interest in prebiotic chemistry. wikipedia.org

This compound is a molecule that contains these key elements and functional groups. Its potential role in prebiotic scenarios is an intriguing area for future research.

Formation of Biomolecules: The reactivity of this compound could have allowed it to participate in the formation of more complex biomolecules, such as amino acids, sugars, or nucleobases, under plausible prebiotic conditions. The reaction of simple molecules like formamide, which is structurally related, has been shown to produce ribonucleotides. wikipedia.org

Self-Assembly and Polymerization: The ability of this compound to undergo self-condensation or polymerization could have led to the formation of primitive polymers, a critical step in the emergence of self-replicating systems. wikipedia.org The study of how such simple building blocks could self-organize is a key aspect of origin of life research. rsc.orgoatext.com The discovery of abiotic pathways for peptide chain formation from amino acids highlights the possibility of such processes occurring under inhospitable conditions. sciencedaily.com

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-2-methylacrylaldehyde in a laboratory setting?

- Methodology : Synthesis typically involves condensation reactions of aldehydes with amines under controlled conditions. For example, reacting methyl-substituted acrolein derivatives with ammonia or protected amines in anhydrous solvents (e.g., ethanol or tetrahydrofuran) at low temperatures (0–5°C) to minimize side reactions. Purification via recrystallization (melting point: 101°C) or column chromatography is critical to achieve ≥97% purity .

Q. How can researchers verify the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Confirm the (2E)-stereochemistry via coupling constants in NMR (e.g., vinyl proton splitting patterns) .

- FTIR : Identify characteristic aldehyde (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) functional groups .

- Mass Spectrometry : Validate the molecular ion peak at m/z 85.1 (molecular weight: 85.1045) .

Q. What safety precautions are essential when handling this compound?

- Methodology : Due to its corrosive nature (Risk Code R34), use PPE (gloves, goggles), work in a fume hood, and avoid contact with skin or inhalation. Store at 2–8°C in airtight containers to prevent degradation. Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Perform density functional theory (DFT) calculations to analyze electron density distributions (e.g., Fukui indices) at the α,β-unsaturated aldehyde moiety. This predicts regioselectivity in Michael additions or cycloadditions. Compare computational results with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodology :

- Cross-validation : Replicate experiments under standardized conditions (solvent, temperature) to isolate variables affecting spectral outputs .

- Dynamic NMR : Investigate tautomeric equilibria (e.g., enol-imine vs. keto-enamine forms) that may cause discrepancies in NMR signals .

- Collaborative analysis : Share raw data with independent labs for benchmarking .

Q. How does the steric and electronic environment of this compound influence its role in multicomponent reactions (MCRs)?

- Methodology : Design MCRs (e.g., Ugi or Biginelli reactions) using controlled stoichiometry and catalytic systems (e.g., Lewis acids). Monitor reaction progress via HPLC-MS to assess how the methyl group’s steric hindrance and amine’s electron-donating effects alter reaction pathways or yield. Compare with analogous aldehydes (e.g., unsubstituted acrylaldehydes) .

Q. What are the challenges in stabilizing this compound for long-term storage?

- Methodology :

- Lyophilization : Freeze-dry the compound under vacuum to minimize hydrolysis.

- Derivatization : Convert to stable Schiff base derivatives using aryl amines, then regenerate the aldehyde in situ before use .

- Stability assays : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。